molecular formula C6H14SSi B14524347 Trimethyl[1-(methylsulfanyl)ethenyl]silane CAS No. 62762-17-8

Trimethyl[1-(methylsulfanyl)ethenyl]silane

Cat. No.: B14524347
CAS No.: 62762-17-8
M. Wt: 146.33 g/mol
InChI Key: ASZLCCPLCDWENI-UHFFFAOYSA-N
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Description

Trimethyl[1-(methylsulfanyl)ethenyl]silane is an organosilicon compound with the molecular formula C6H14SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group. It is a versatile compound used in various chemical reactions and industrial applications.

Properties

CAS No.

62762-17-8

Molecular Formula

C6H14SSi

Molecular Weight

146.33 g/mol

IUPAC Name

trimethyl(1-methylsulfanylethenyl)silane

InChI

InChI=1S/C6H14SSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3

InChI Key

ASZLCCPLCDWENI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[1-(methylsulfanyl)ethenyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(methylsulfanyl)ethenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl[1-(methylsulfanyl)ethenyl]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological assays.

    Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trimethyl[1-(methylsulfanyl)ethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form strong bonds with other elements, and the vinyl and methylsulfanyl groups provide sites for further chemical modifications. These properties make it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[1-(methylsulfanyl)ethenyl]silane is unique due to the presence of both a vinyl group and a methylsulfanyl group, which provide distinct reactivity compared to other organosilicon compounds. This combination allows for a broader range of chemical transformations and applications.

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